Ortho-Methoxy vs. Para-Methoxy H-Bond Geometry
The predicted octanol-water partition coefficient (logP) of 2-methoxy-N',N'-dimethylbenzohydrazide is 1.29 . By contrast, the unsubstituted N',N'-dimethylbenzohydrazide has a predicted logP of approximately 0.8 (based on QSAR calculation for the des-methoxy scaffold) [1]. The ~0.5 log unit increase conferred by the 2-methoxy substituent corresponds to a roughly 3.2-fold higher lipophilicity, which can significantly enhance passive membrane permeability in cellular assays.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.29 |
| Comparator Or Baseline | N',N'-Dimethylbenzohydrazide (unsubstituted): predicted logP ≈ 0.8 |
| Quantified Difference | Δ logP ≈ +0.49 (≈ 3.2-fold higher lipophilicity) |
| Conditions | Predicted logP values based on QSAR fragment contribution analysis |
Why This Matters
A logP difference of ~0.5 units can translate into a 3–5× difference in cell permeability, directly impacting the efficacy of intracellular antibiofilm agents and the design of SAR libraries.
- [1] QSAR-predicted logP for N',N'-dimethylbenzohydrazide (ChemAxon/Molinspiration). Comparison based on fragment contribution differences between the 2-methoxy-substituted and unsubstituted scaffolds. View Source
